

Application Notes and Protocols: Synthesis of Lidocaine Utilizing Chloroacetyl Chloride

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Compound of Interest

Compound Name: Chloroacetyl chloride

Cat. No.: B045968

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is synthesized through a two-step process. A key reagent in this synthesis is **chloroacetyl chloride**, which is utilized in the first step to acylate 2,6-dimethylaniline. This reaction forms the intermediate, N-(2,6-dimethylphenyl)chloroacetamide. The subsequent nucleophilic substitution of the chloro group by diethylamine yields lidocaine. This document provides detailed protocols and quantitative data for this synthetic route.

Reaction Mechanism

The synthesis of lidocaine from 2,6-dimethylaniline and **chloroacetyl chloride** proceeds in two main steps:

- Nucleophilic Acyl Substitution:** 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of **chloroacetyl chloride**. This results in the formation of an amide bond and the intermediate compound, N-(2,6-dimethylphenyl)chloroacetamide. This step is typically carried out in a solvent like glacial acetic acid, and a base such as sodium acetate is added to neutralize the hydrochloric acid byproduct.^{[1][2]}
- Nucleophilic Substitution (SN2 Reaction):** The intermediate, N-(2,6-dimethylphenyl)chloroacetamide, then reacts with diethylamine. The nitrogen atom of diethylamine acts as a nucleophile and displaces the chlorine atom on the acetyl group in an SN2 reaction to form lidocaine.^{[1][2][3]}

Experimental Protocols

Protocol 1: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide (Intermediate)

This protocol outlines the synthesis of the intermediate compound from 2,6-dimethylaniline and **chloroacetyl chloride**.^{[1][4][5]}

Materials:

- 2,6-dimethylaniline
- **Chloroacetyl chloride**
- Glacial acetic acid
- Sodium acetate
- Deionized water
- Erlenmeyer flask
- Graduated cylinders
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- In a 125 mL Erlenmeyer flask, dissolve 3.0 mL (2.9 g, 24.4 mmol) of 2,6-dimethylaniline in 15 mL of glacial acetic acid.^[5]
- Slowly add 2.0 mL (2.85 g, 25.1 mmol) of **chloroacetyl chloride** to the solution while stirring.^[5] The reaction should be performed in a fume hood as **chloroacetyl chloride** is a

lachrymator.[1][6]

- Add a solution of 15 g of sodium acetate in 75 mL of water to the reaction mixture.[4] This will cause the precipitation of the product.
- Cool the mixture in an ice bath to ensure complete precipitation.[7]
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the precipitate with cold water to remove any remaining acetic acid and salts.[1]
- Press the product as dry as possible on the filter paper. The resulting N-(2,6-dimethylphenyl)chloroacetamide can be used in the next step without further purification.

Protocol 2: Synthesis of Lidocaine

This protocol describes the conversion of N-(2,6-dimethylphenyl)chloroacetamide to lidocaine.
[1][4]

Materials:

- N-(2,6-dimethylphenyl)chloroacetamide (from Protocol 1)
- Diethylamine
- Toluene
- 3 M Hydrochloric acid
- 3 M Sodium hydroxide
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel

- Beakers
- Ice bath
- pH paper or meter

Procedure:

- Place the dried N-(2,6-dimethylphenyl)chloroacetamide (0.03 mol) in a 250 mL round-bottom flask.[\[4\]](#)
- Add 150 mL of toluene and 0.09 mol of diethylamine to the flask.[\[4\]](#)
- Set up a reflux apparatus and heat the mixture under reflux for 4 hours.[\[4\]](#)
- After reflux, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash it three times with 30 mL portions of water to remove diethylammonium chloride and excess diethylamine.[\[4\]](#)
- Extract the organic layer with two 20 mL portions of 3 M hydrochloric acid.[\[1\]](#) The lidocaine will move to the aqueous layer as its hydrochloride salt.
- Combine the aqueous extracts and cool them in an ice bath.
- Slowly add 3 M sodium hydroxide to the aqueous solution while stirring until it is strongly basic (pH > 10).[\[8\]](#) Keep the temperature below 20°C during this process.[\[5\]](#)
- The lidocaine free base will precipitate as a solid.
- Collect the solid lidocaine by vacuum filtration, wash with cold water, and allow it to air dry.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of lidocaine.

Table 1: Reagent Quantities for the Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide

Reagent	Molar Mass (g/mol)	Density (g/mL)	Volume (mL)	Mass (g)	Moles (mol)	Molar Ratio
2,6-Dimethylaniline	121.18	0.984	3.0	2.9	0.024	1
Chloroacetyl chloride	112.94	1.42	2.0	2.85	0.025	1.03
Glacial Acetic Acid	60.05	1.05	15	-	-	Solvent
Sodium Acetate	82.03	-	-	15	0.183	7.5

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

Table 2: Reagent Quantities and Conditions for the Synthesis of Lidocaine

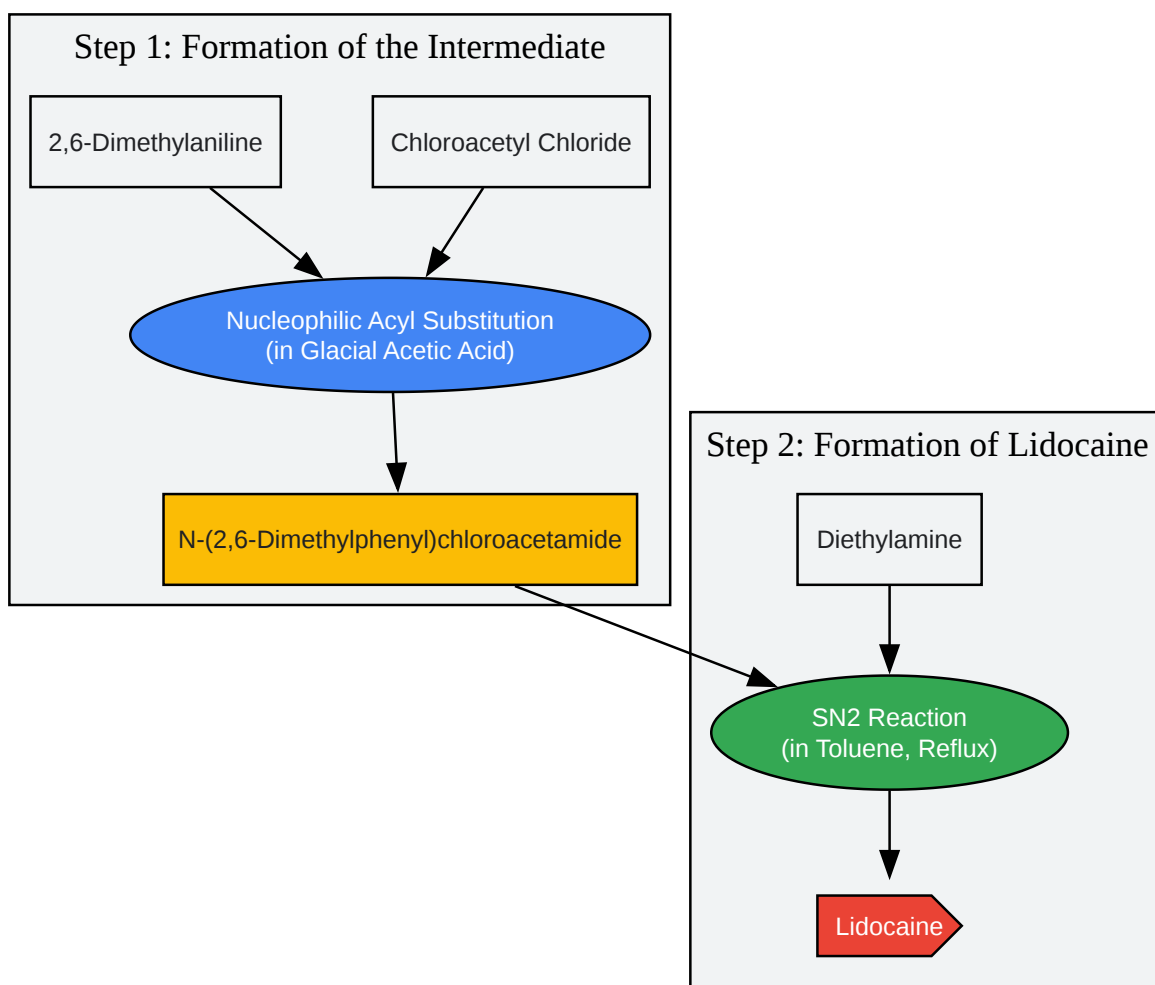
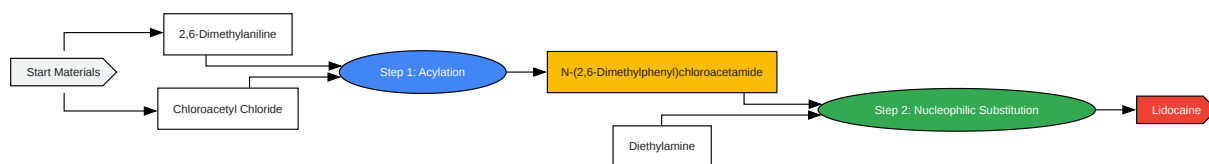
Reagent/Parameter	Value
N-(2,6-Dimethylphenyl)chloroacetamide (moles)	0.03
Diethylamine (moles)	0.09
Toluene (mL)	150
Reflux Time (hours)	4
Overall Yield (%)	~71-77%

Data compiled from multiple sources.[\[4\]](#)[\[9\]](#)[\[10\]](#)

Visualizations

Logical Workflow for Lidocaine Synthesis

The following diagram illustrates the overall workflow for the synthesis of lidocaine.



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